[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
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Overview
Description
The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a synthetic chemical entity with distinct structural and functional properties. This compound is characterized by the presence of an amino-propionyl group attached to a pyrrolidinyl ring, a methyl-carbamic acid group, and a benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester typically involves multi-step organic synthesis. One common approach begins with the protection of the amino group, followed by the formation of the pyrrolidinyl ring. Subsequently, the amino-propionyl group is introduced through amide bond formation. The carbamic acid methyl ester is synthesized via a condensation reaction with methyl isocyanate. Finally, the benzyl esterification is accomplished using benzyl alcohol in the presence of a suitable esterification agent.
Industrial Production Methods
Industrial-scale production may utilize optimized versions of the synthetic routes mentioned above. Typically, these methods involve the use of high-efficiency catalysts, automated synthesis equipment, and precise control of reaction conditions to ensure high yield and purity. The choice of solvents and reagents is also optimized for large-scale operations, often involving safer and more cost-effective alternatives.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a corresponding nitrile or nitro group under oxidative conditions.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution at the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents.
Major Products
Oxidation Products: Formation of nitriles or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used in synthetic organic chemistry for the preparation of complex molecules and intermediates in multi-step synthesis pathways.
Biology
In biological research, [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is often employed as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine
Medically, this compound serves as a precursor in the synthesis of pharmacologically active agents, particularly in the development of novel drugs targeting specific pathways.
Industry
Industrially, it is utilized in the production of specialty chemicals and advanced materials, where its unique structural properties contribute to the desired characteristics of the final products.
Mechanism of Action
The mechanism by which [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester exerts its effects is primarily through its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. The compound's amino and ester groups facilitate binding and interaction with target sites, while the pyrrolidinyl ring contributes to the overall structural conformation necessary for activity.
Comparison with Similar Compounds
Compared to other compounds with similar functionalities, such as [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid ethyl ester and [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-butyl-carbamic acid butyl ester, [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester stands out due to its unique ester moiety. The benzyl ester provides additional hydrophobic interactions and steric hindrance, potentially enhancing its binding affinity and specificity for certain targets.
List of Similar Compounds
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid ethyl ester
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-butyl-carbamic acid butyl ester
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-propyl-carbamic acid propyl ester
Well, there you have it
Properties
IUPAC Name |
benzyl N-[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-8-14(10-19)18(2)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11,17H2,1-2H3/t12-,14?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLQUESVQLCWGO-NBFOIZRFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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